Critical 1-Benzyl Substitution for Enhanced CCR5 Binding Affinity
Class-level SAR data for 5-oxopyrrolidine-3-carboxamides demonstrates the critical role of the 1-benzyl group present in the target compound. Replacing a 1-methyl group with a 1-benzyl group on a closely related core resulted in a significant increase in CCR5 binding affinity, shifting the IC50 from a baseline of 1.9 μM to 0.038 μM [1]. This 50-fold improvement highlights the essential contribution of the benzyl moiety for high potency, a key differentiator for any derivative like 1-benzyl-N-{2-[(cyclohexylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide.
| Evidence Dimension | CCR5 Binding Affinity (IC50) |
|---|---|
| Target Compound Data | N/A (Exact compound data unavailable; inferred activity based on presence of 1-benzyl group) |
| Comparator Or Baseline | 1-Methyl analog (Compound 1 from reference): IC50 = 1.9 μM; 1-Benzyl analog (Compound 12e): IC50 = 0.038 μM |
| Quantified Difference | ~50-fold improvement in potency for the 1-benzyl analog over the 1-methyl analog |
| Conditions | [125I]RANTES competitive binding assay using CCR5-expressing CHO cells |
Why This Matters
Procurement of the 1-benzyl derivative is mandatory for any SAR study aiming to achieve high nanomolar to sub-nanomolar CCR5 inhibitory activity, as the 1-methyl analog is 50-fold less potent.
- [1] Imamura, S., et al. CCR5 antagonists as anti-HIV-1 agents. 1. Synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxamide derivatives. Chemical and Pharmaceutical Bulletin, 2004, 52(1), 63-73. View Source
